molecular formula C8H15NO2 B147429 Ethyl piperidine-3-carboxylate CAS No. 71962-74-8

Ethyl piperidine-3-carboxylate

Cat. No.: B147429
CAS No.: 71962-74-8
M. Wt: 157.21 g/mol
InChI Key: XIWBSOUNZWSFKU-UHFFFAOYSA-N
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Description

Ethyl piperidine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158451. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Nipecotic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbial Reduction and Synthesis

  • Ethyl piperidine-3-carboxylate demonstrates significant potential in microbial reduction processes. Studies have shown its application in stereospecific microbial reduction, yielding products with high diastereo- and enantioselectivity, such as in the work by Guo et al. (2006) on ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate (Guo et al., 2006).

Synthesis of Benzothiazole Derivatives

  • This compound is used in the synthesis of benzothiazole derivatives. Shafi et al. (2021) synthesized ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, highlighting its application in chemical synthesis (Shafi et al., 2021).

Pharmaceutical Intermediates

  • This compound serves as an important drug intermediate. Sun et al. (2013) discussed its use in the synthesis of APIs and pharmaceutical intermediates, particularly in the resolution of ethyl nipecotate (Sun et al., 2013).

Anticancer Agent Synthesis

  • It plays a role in the synthesis of potential anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents (Rehman et al., 2018).

Kinetic Studies in Gas Phase

  • This compound's elimination kinetics in the gas phase have been studied by Monsalve et al. (2006), providing insights into its chemical behavior under high temperatures (Monsalve et al., 2006).

Mechanism of Action

Target of Action

Ethyl nipecotate, also known as Ethyl piperidine-3-carboxylate, primarily targets the GABAergic neurotransmission system . It acts as a GABA reuptake inhibitor , which means it blocks the reabsorption of GABA into the pre-synaptic neuron, increasing the concentration of GABA in the synaptic cleft.

Mode of Action

By inhibiting the reuptake of GABA, Ethyl nipecotate increases the availability of GABA in the synaptic cleft . This leads to an enhanced effect of GABA on post-synaptic GABA receptors, resulting in increased inhibitory effects on neuronal firing. This can lead to effects such as reduced anxiety, muscle relaxation, and sedative effects.

Biochemical Pathways

The primary biochemical pathway affected by Ethyl nipecotate is the GABAergic neurotransmission pathway . By increasing the concentration of GABA in the synaptic cleft, Ethyl nipecotate enhances the inhibitory effects of GABA on neuronal firing. This can affect various downstream effects, including mood regulation, anxiety reduction, and muscle relaxation.

Result of Action

The molecular and cellular effects of Ethyl nipecotate’s action primarily involve the enhancement of GABAergic neurotransmission . This can lead to a variety of effects, including reduced anxiety, muscle relaxation, and potentially beneficial effects in conditions involving GABAergic dysfunction.

Safety and Hazards

When handling Ethyl piperidine-3-carboxylate, it is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Properties

IUPAC Name

ethyl piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWBSOUNZWSFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316669
Record name Ethyl nipecotate
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5006-62-2, 71962-74-8
Record name Ethyl nipecotate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5006-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipecotic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl piperidine-3-carboxylate (+-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5006-62-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl nipecotate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl piperidine-3-carboxylate
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Record name Ethyl piperidine-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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